Thiophene,2-(2-decyltetradecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene,2-(2-decyltetradecyl)- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The specific compound , Thiophene,2-(2-decyltetradecyl)-, has a long alkyl chain attached to the thiophene ring, which significantly influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene,2-(2-decyltetradecyl)- typically involves the alkylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Non-polar solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride or other Lewis acids
Industrial Production Methods
Industrial production of Thiophene,2-(2-decyltetradecyl)- follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Thiophene,2-(2-decyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiophene ring can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Thiophene,2-(2-decyltetradecyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, derivatives of thiophene compounds are explored for their potential as bioactive molecules. They can interact with various biological targets, making them candidates for drug development.
Medicine
Thiophene derivatives, including Thiophene,2-(2-decyltetradecyl)-, are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific applications of this compound require further research.
Industry
In the industrial sector, Thiophene,2-(2-decyltetradecyl)- is used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Thiophene,2-(2-decyltetradecyl)- depends on its application. In electronic materials, its long alkyl chain enhances solubility and processability, while the thiophene ring contributes to the electronic properties. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,5-Dibromothiophene: A halogenated derivative used in various synthetic applications.
3-Hexylthiophene: Another alkyl-substituted thiophene with different chain length.
Uniqueness
Thiophene,2-(2-decyltetradecyl)- is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and altered melting points. This makes it particularly useful in applications requiring specific solubility and processing characteristics.
Properties
Molecular Formula |
C28H52S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-(2-decyltetradecyl)thiophene |
InChI |
InChI=1S/C28H52S/c1-3-5-7-9-11-13-14-16-18-20-23-27(26-28-24-21-25-29-28)22-19-17-15-12-10-8-6-4-2/h21,24-25,27H,3-20,22-23,26H2,1-2H3 |
InChI Key |
QAIMLVJRBGPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.